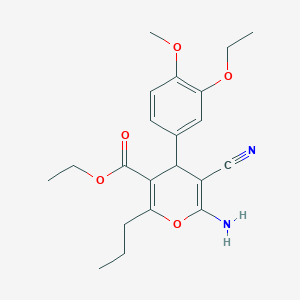![molecular formula C15H20IN3O3 B4940685 N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division. MLN8054 has been shown to have potential as an anti-cancer agent, with preclinical studies demonstrating its ability to inhibit tumor growth in several types of cancer. In
作用機序
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide exerts its anti-cancer effects by selectively inhibiting Aurora A kinase, a protein that is overexpressed in many types of cancer and plays a critical role in regulating cell division. Aurora A kinase is involved in the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during cell division. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide inhibits Aurora A kinase by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to induce mitotic arrest and apoptosis in cancer cells by disrupting the function of the mitotic spindle. This leads to aberrant chromosome segregation and ultimately cell death. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has several advantages as a research tool. It is a potent and selective inhibitor of Aurora A kinase, which makes it a valuable tool for studying the role of this protein in cancer and other diseases. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo. However, there are also some limitations to using N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. Additionally, N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of interest is the development of combination therapies that incorporate N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide with other anti-cancer agents, such as chemotherapy or radiation therapy. Another area of interest is the identification of biomarkers that can predict response to N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide treatment, which could help to guide patient selection in clinical trials. Additionally, further preclinical studies are needed to assess the safety and efficacy of N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in animal models, and ultimately, in human clinical trials.
合成法
The synthesis of N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves a multi-step process that begins with the reaction of 4-iodoaniline with 3-chloropropylamine to produce N-(4-iodophenyl)-3-(propylamino)propanamide. This intermediate is then reacted with morpholine to yield N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]propanediamide, which is subsequently converted to N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide through a series of chemical transformations. The final product is obtained as a white solid with a purity of over 99%.
科学的研究の応用
N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can inhibit the proliferation of cancer cells by inducing mitotic arrest and apoptosis. In vivo studies have demonstrated that N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can inhibit tumor growth in xenograft models of various types of cancer, including breast, colon, lung, and ovarian cancer. N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
特性
IUPAC Name |
N'-(4-iodophenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20IN3O3/c16-12-2-4-13(5-3-12)18-15(21)14(20)17-6-1-7-19-8-10-22-11-9-19/h2-5H,1,6-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIHVGLJPSNNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4940602.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4940611.png)

![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)


![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)
![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)

![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)